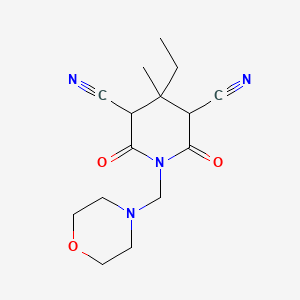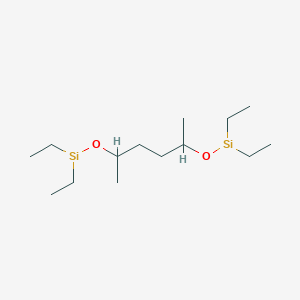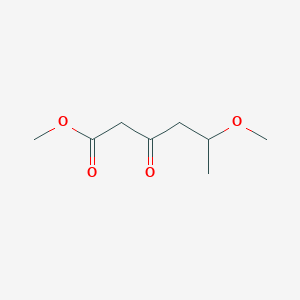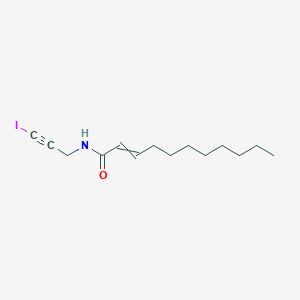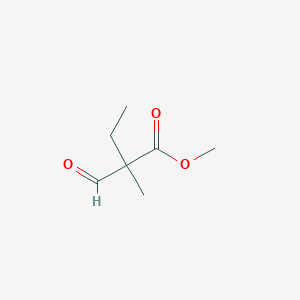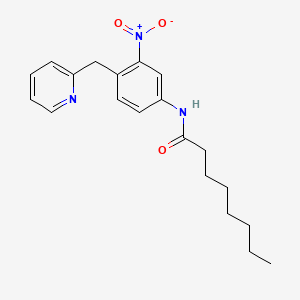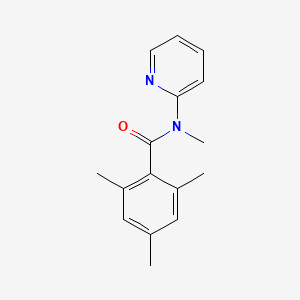![molecular formula C17H16O B14505770 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane CAS No. 64218-71-9](/img/structure/B14505770.png)
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound contains two phenyl groups and an oxirane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts . Another approach involves the use of photochemistry to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of different alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and drug interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
- Epoxycyclopentane
Uniqueness
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and an oxirane ring within a bicyclic structure. This combination of features makes it distinct from other similar compounds, which may lack one or more of these elements .
Propiedades
Número CAS |
64218-71-9 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1,2-diphenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)15-11-12-16-17(15,18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
JBCUAELIUOCOLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1C3=CC=CC=C3)(O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


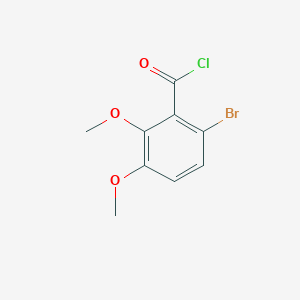
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
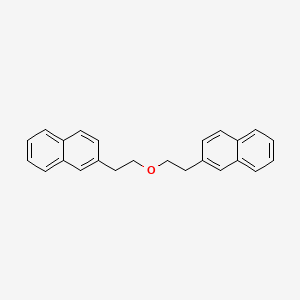

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
